D,L Carnitine-d9 Chloride
Overview
Description
DL-Carnitine-d9 (chloride) is a deuterium-labeled form of DL-Carnitine chloride. It is a racemic mixture of D- and L-carnitine, which are essential for the β-oxidation of fatty acids. This compound is primarily used as an internal standard for the quantification of carnitine in various biological and chemical studies .
Scientific Research Applications
DL-Carnitine-d9 (chloride) has a wide range of scientific research applications, including:
Mechanism of Action
Target of Action
D,L Carnitine-d9 Chloride, also known as dl Carnitine-d9 Chloride, is a deuterium-labeled version of L-Carnitine Chloride . The primary target of this compound is the mitochondrial β-oxidation pathway . This pathway plays a crucial role in the metabolism of fatty acids, where L-Carnitine functions to transport long-chain fatty acyl-CoAs into the mitochondria for degradation .
Mode of Action
The compound interacts with its targets by facilitating the transport of long-chain fatty acyl-CoAs into the mitochondria . This action results in the degradation of these fatty acids through the β-oxidation process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial β-oxidation of fatty acids . By transporting long-chain fatty acyl-CoAs into the mitochondria, the compound enables their degradation and the subsequent release of energy . This process is essential for the metabolism of fatty acids and the maintenance of energy homeostasis within the cell .
Pharmacokinetics
The pharmacokinetics of this compound are similar to those of L-Carnitine . After oral doses of 1–6g, the absolute bioavailability of L-Carnitine is 5–18%. In contrast, the bioavailability of dietary L-Carnitine may be as high as 75% . Therefore, pharmacological or supplemental doses of L-Carnitine are absorbed less efficiently than the relatively smaller amounts present within a normal diet .
Result of Action
The action of this compound results in the degradation of long-chain fatty acyl-CoAs in the mitochondria . This process releases energy and is essential for the metabolism of fatty acids . Additionally, L-Carnitine has antioxidant and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
D,L Carnitine-d9 Chloride interacts with various enzymes, proteins, and other biomolecules. It plays an essential role in the β-oxidation of fatty acids . This process involves the transport of long-chain fatty acyl-CoAs into the mitochondria, where they are broken down .
Cellular Effects
This compound influences cell function by participating in cellular metabolism, specifically in the β-oxidation of fatty acids . This process is crucial for energy production within cells. The compound’s role in this metabolic pathway suggests that it may have significant effects on cell signaling pathways, gene expression, and overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the transport of long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation . This process is crucial for energy production within cells. The compound’s role in this metabolic pathway suggests that it may interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Metabolic Pathways
This compound is involved in the metabolic pathway of β-oxidation of fatty acids . This process involves the transport of long-chain fatty acyl-CoAs into the mitochondria, where they are broken down . The compound’s role in this metabolic pathway suggests that it may interact with various enzymes or cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its role in the β-oxidation of fatty acids . It is involved in the transport of long-chain fatty acyl-CoAs into the mitochondria
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its role in the transport of long-chain fatty acyl-CoAs into the mitochondria for degradation by β-oxidation
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DL-Carnitine-d9 (chloride) involves the use of deuterium-labeled precursors. The reaction conditions typically involve controlled temperatures and the use of solvents like glacial acetic acid to achieve high purity and yield .
Industrial Production Methods
Industrial production of DL-Carnitine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the product. The use of advanced techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) is common for quality assurance .
Chemical Reactions Analysis
Types of Reactions
DL-Carnitine-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of DL-Carnitine-d9 (chloride) can lead to the formation of carnitine derivatives with altered functional groups .
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: The naturally occurring form of carnitine, essential for fatty acid metabolism.
D-Carnitine: The enantiomer of L-carnitine, with different biological effects.
Acetyl-L-Carnitine: An acetylated form of L-carnitine, used for its potential neuroprotective effects.
Uniqueness
DL-Carnitine-d9 (chloride) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical studies. Its racemic nature allows for the study of both D- and L-carnitine’s effects, providing comprehensive insights into carnitine metabolism .
Properties
IUPAC Name |
(3-carboxy-2-hydroxypropyl)-tris(trideuteriomethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3,2D3,3D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXCENBLGFBQJM-KYRNGWDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(CC(=O)O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661857 | |
Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219386-75-0 | |
Record name | 3-Carboxy-2-hydroxy-N,N,N-tris[(~2~H_3_)methyl]propan-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1219386-75-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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